Methanetetrol

Computational chemistry Gas-phase stability Unimolecular decomposition

Methanetetrol (CAS 463-84-3), systematically named orthocarbonic acid with molecular formula C(OH)₄, is a tetrahedral polyol featuring a single carbon atom covalently bonded to four hydroxyl groups. It is the simplest member of the orthocarbonate family and the only alcohol with four hydroxyl groups on one carbon.

Molecular Formula CH4O4
Molecular Weight 80.04 g/mol
CAS No. 463-84-3
Cat. No. B14750045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanetetrol
CAS463-84-3
Molecular FormulaCH4O4
Molecular Weight80.04 g/mol
Structural Identifiers
SMILESC(O)(O)(O)O
InChIInChI=1S/CH4O4/c2-1(3,4)5/h2-5H
InChIKeyRXCVUXLCNLVYIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanetetrol (CAS 463-84-3) Procurement Guide: Evaluating the 'Impossible' Superalcohol for Specialized Research


Methanetetrol (CAS 463-84-3), systematically named orthocarbonic acid with molecular formula C(OH)₄, is a tetrahedral polyol featuring a single carbon atom covalently bonded to four hydroxyl groups [1]. It is the simplest member of the orthocarbonate family and the only alcohol with four hydroxyl groups on one carbon [1]. Classified as an organic oxoacid, methanetetrol is predicted to rapidly decompose into carbonic acid and water under standard conditions, rendering it exceptionally unstable [2]. However, recent laboratory synthesis under simulated interstellar conditions has demonstrated its transient existence, confirming its fundamental role as a benchmark for molecular stability and extreme chemical bonding [1].

Why Methanetetrol (CAS 463-84-3) Cannot Be Replaced by Stable Orthocarbonates or Other Polyols in Research Applications


Direct substitution of methanetetrol with stable orthocarbonates (e.g., tetramethyl orthocarbonate, C(OCH₃)₄) or other polyols (e.g., pentaerythritol) is scientifically unsound due to fundamental differences in molecular stability, reactivity, and the extreme conditions required for its formation. While orthocarbonates are commercially available, robust liquids or solids stable at ambient temperatures [1], methanetetrol is a transient species that only persists under cryogenic (<10 K), ultra-high vacuum, and high-energy irradiation conditions [2]. Furthermore, methanetetrol's unique electronic structure—featuring four geminal hydroxyl groups—leads to distinct dissociation pathways and bond dissociation energies (e.g., C–O: 411±4 kJ mol⁻¹; O–H: 473±4 kJ mol⁻¹) that are not replicated in its methylated derivatives or less oxygenated analogs [2]. These quantitative disparities render methanetetrol an irreplaceable target for fundamental research in astrochemistry, prebiotic chemistry, and high-energy density materials.

Methanetetrol (CAS 463-84-3) Quantitative Differentiation Evidence: Comparative Stability, Bond Energetics, and Synthesis Conditions


Decomposition Barrier: Methanetetrol vs. Methanetriol and Orthocarbonates

Gas-phase methanetetrol exhibits a significantly higher unimolecular dehydration barrier compared to methanetriol, but is far less stable than orthocarbonates. At the CCSD(T)/CBS//ωB97X-D/aug-cc-pVTZ level of theory, the barrier for methanetetrol dehydration to carbonic acid and water is 156±4 kJ mol⁻¹ (37.3±1.0 kcal mol⁻¹) [1]. In contrast, methanetriol (HC(OH)₃) has a calculated dehydration barrier of approximately 25–30 kcal mol⁻¹ (105–126 kJ mol⁻¹) . Orthocarbonates such as tetramethyl orthocarbonate are stable liquids at room temperature with no spontaneous decomposition [2].

Computational chemistry Gas-phase stability Unimolecular decomposition

Bond Dissociation Energies: Methanetetrol C–O and O–H Bond Strength vs. Typical Polyols

The C–O and O–H bonds in methanetetrol are exceptionally strong compared to typical alcohols. Calculated bond dissociation energies (BDEs) for the C–O bond are 411±4 kJ mol⁻¹, and for the O–H bond are 473±4 kJ mol⁻¹ [1]. For comparison, the C–O BDE in methanol is approximately 385 kJ mol⁻¹, and the O–H BDE is about 439 kJ mol⁻¹ [2]. This represents an increase of approximately 26 kJ mol⁻¹ for C–O and 34 kJ mol⁻¹ for O–H, indicating that methanetetrol's bonds are significantly stronger, which contributes to its kinetic stability in isolation despite its thermodynamic instability.

Computational thermochemistry Bond energetics Reaction mechanisms

Synthesis Conditions: Methanetetrol Requires Extreme Cryogenic and Irradiative Environments Unlike Orthocarbonates

The first laboratory synthesis of methanetetrol was achieved by exposing low-temperature (5–10 K) carbon dioxide–water ices to energetic electrons (simulating galactic cosmic rays) under ultra-high vacuum (<10⁻¹⁰ Torr), followed by temperature-programmed desorption and synchrotron vacuum ultraviolet photoionization mass spectrometry [1]. In contrast, orthocarbonates such as tetramethyl orthocarbonate are synthesized via simple methylation of orthocarbonic acid precursors under ambient conditions and are commercially available as stable liquids [2].

Astrochemistry Experimental synthesis Ice simulation

Formation Energetics: Endoergic Formation of Methanetetrol from CO₂ and H₂O

The formation of methanetetrol from carbon dioxide and water is endoergic by 83 kJ mol⁻¹ when aqueous solvation is considered, increasing the energy requirement and reaction barrier [1]. In contrast, the formation of carbonic acid (H₂CO₃) from CO₂ and H₂O is only slightly endoergic under gas-phase conditions, and the reaction is readily reversible in aqueous solution. This quantitative difference highlights why methanetetrol is not observed in Earth's environment but may form in energetic interstellar ice mantles where cosmic ray irradiation provides the necessary activation energy.

Thermochemistry Reaction energetics Astrochemistry

Methanetetrol (CAS 463-84-3) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Astrochemistry and Interstellar Ice Simulation Studies

Methanetetrol's detection in laboratory-simulated interstellar ices at 5–10 K under high-energy irradiation [1] positions it as a key molecular target for astrochemical models and observational searches. Its unique formation pathway via sequential hydrogen addition and radical-radical recombination on icy grain surfaces [1] makes it an ideal probe for understanding complex organic molecule synthesis in cold molecular clouds. Researchers procuring methanetetrol for such studies require specialized ultra-high vacuum chambers, cryogenic cooling, and synchrotron photoionization mass spectrometry.

Benchmarking Computational Chemistry and Bond Energetics

The high-level computational data on methanetetrol's bond dissociation energies (C–O: 411±4 kJ mol⁻¹; O–H: 473±4 kJ mol⁻¹) [1] and unimolecular dehydration barrier (156±4 kJ mol⁻¹) [1] establish it as a rigorous benchmark for testing electronic structure methods and thermochemical models. It serves as a challenging case for density functional theory (DFT) and wavefunction-based methods due to its extreme electron correlation and non-bonding electron repulsion. Procurement for computational chemistry research involves access to high-performance computing clusters and advanced quantum chemistry software.

Prebiotic Chemistry and Origins of Life Research

As a highly oxidized carbon species that can form from simple interstellar precursors (CO₂, H₂O) under cosmic ray irradiation [1], methanetetrol represents a plausible intermediate in the abiotic synthesis of more complex prebiotic molecules such as sugars and hydroxy acids. Its stability in cold, isolated environments suggests it could accumulate on icy grains and later participate in aqueous-phase reactions during planetary formation. Researchers investigating prebiotic chemical pathways should consider methanetetrol as a key transient intermediate requiring cryogenic trapping and rapid spectroscopic analysis.

High-Energy Density Materials and Explosives Research

Theoretical predictions indicate that methanetetrol may exist as a transient species at temperatures of 4000 K and pressures exceeding 50 GPa [1], and as a stable crystalline polymorph above 314 GPa [1]. These extreme conditions are relevant to shock compression, detonation physics, and deep planetary interiors. While not commercially available, methanetetrol's computed properties serve as a benchmark for designing novel high-energy density materials (HEDMs) with exceptional oxygen balance and decomposition energetics. Procurement for such research involves access to high-pressure diamond anvil cells and shock-wave experimental facilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methanetetrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.